molecular formula C7H17Br2N B1382496 (2-Bromoethyl)(3-methylbutyl)amine hydrobromide CAS No. 1803585-66-1

(2-Bromoethyl)(3-methylbutyl)amine hydrobromide

Cat. No.: B1382496
CAS No.: 1803585-66-1
M. Wt: 275.02 g/mol
InChI Key: XAJRXZMUEUIDAJ-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(3-methylbutyl)amine hydrobromide is an organic compound with the molecular formula C7H17Br2N. It is a derivative of amine, where the amine group is substituted with a bromoethyl and a methylbutyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide typically involves the reaction of 2-bromoethylamine with 3-methylbutylamine in the presence of hydrobromic acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: No specific catalyst is required for this reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:

    Raw Materials: 2-bromoethylamine, 3-methylbutylamine, and hydrobromic acid.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

    Purification: The product is purified through recrystallization or distillation to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(3-methylbutyl)amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: Reduction can lead to the formation of primary or secondary amines.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or other nucleophiles.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or secondary amines.

    Oxidation: Amides or nitriles.

    Reduction: Primary or secondary amines.

Scientific Research Applications

(2-Bromoethyl)(3-methylbutyl)amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The amine group can form hydrogen bonds and interact with various biological targets, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: Similar structure but lacks the methylbutyl group.

    3-Methylbutylamine: Similar structure but lacks the bromoethyl group.

    N-(2-Bromoethyl)-N-methylbutylamine: Similar but with different substitution patterns.

Uniqueness

(2-Bromoethyl)(3-methylbutyl)amine hydrobromide is unique due to the presence of both bromoethyl and methylbutyl groups, which confer distinct reactivity and properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

N-(2-bromoethyl)-3-methylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrN.BrH/c1-7(2)3-5-9-6-4-8;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJRXZMUEUIDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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